methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate
Description
Methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate is a synthetic carbamate derivative characterized by a complex adamantane-based scaffold. Carbamates are widely recognized for their biological activity, particularly in agrochemical and pharmaceutical applications, due to their ability to inhibit enzymes such as acetylcholinesterase . The adamantane moiety in this compound introduces structural rigidity and lipophilicity, which may enhance membrane permeability and metabolic stability.
Properties
IUPAC Name |
methyl N-[4-[(2-methoxy-2-adamantyl)methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-26-19(23)22-17-3-5-18(6-4-17)28(24,25)21-12-20(27-2)15-8-13-7-14(10-15)11-16(20)9-13/h3-6,13-16,21H,7-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIMRPRXWZARJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate typically involves multiple steps. One common route includes the following steps:
Formation of the Adamantane Derivative: The synthesis begins with the preparation of the 2-methoxyadamantane derivative. This can be achieved through the reaction of adamantane with methanol in the presence of a strong acid catalyst.
Introduction of the Sulfamoyl Group: The next step involves the introduction of the sulfamoyl group. This can be done by reacting the 2-methoxyadamantane derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenyl Carbamate: The final step is the coupling of the sulfamoyl derivative with the phenyl carbamate. This can be achieved through a nucleophilic substitution reaction, where the sulfamoyl derivative reacts with methyl 4-aminophenylcarbamate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the sulfamoyl and carbamate groups can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Implications and Limitations
Methodological Insights
- Software Applications : The WinGX suite and ORTEP-III could generate comparative molecular graphics and thermal ellipsoid plots to visualize steric effects of the adamantane group versus simpler substituents.
- Hydrogen-Bonding Networks : The target compound’s sulfamoyl group (-SO₂NH-) may form stronger hydrogen bonds (e.g., N-H···O) compared to the weaker C-H···O interactions in desmedipham, influencing solubility and crystallinity .
Data Gaps
- No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Further studies using the cited tools (e.g., SHELXL refinement , graph-set analysis ) are needed to validate hypotheses about its bioactivity and physical properties.
Biological Activity
Methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate is a complex organic compound with unique structural features that include an adamantane moiety, a sulfamoyl group, and a carbamate group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its mechanism of action involves interactions with specific molecular targets, which can lead to various biological effects.
Chemical Structure and Properties
The IUPAC name of the compound is methyl N-[4-[(2-methoxy-2-adamantyl)methylsulfamoyl]phenyl]carbamate. The chemical structure can be represented as follows:
Key Structural Features
- Adamantane Moiety : Provides hydrophobic characteristics that may enhance membrane permeability.
- Sulfamoyl Group : Potentially involved in enzyme inhibition mechanisms.
- Carbamate Group : Contributes to the overall stability and reactivity of the compound.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The unique structural components allow for specific binding interactions:
- Hydrophobic Interactions : The adamantane structure may facilitate binding to hydrophobic pockets in proteins.
- Hydrogen Bonding : The sulfamoyl and carbamate groups can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activities.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties, although further studies are required to confirm these findings.
Case Studies
A notable study investigated the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells. This was attributed to its ability to interfere with cellular signaling pathways associated with cell survival.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl N-(4-{[(2-hydroxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate | Hydroxyl group instead of methoxy | Potentially less hydrophobic |
| Methyl N-(4-{[(2-chloroadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate | Chlorine atom substitution | Varying reactivity due to electronegativity |
Q & A
Q. What statistical approaches reconcile discrepancies between batch-to-batch synthetic yields or biological assay reproducibility?
- Methodological Answer :
- Multivariate Analysis : Use PCA (principal component analysis) to identify critical variables (e.g., catalyst purity, humidity) affecting yield .
- Assay Normalization : Include positive/negative controls (e.g., known inhibitors) and use Z’-factor scoring to validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
